molecular formula C9H11BrO B1340601 (4-Bromo-2,6-dimethylphenyl)methanol CAS No. 17100-59-3

(4-Bromo-2,6-dimethylphenyl)methanol

Cat. No. B1340601
M. Wt: 215.09 g/mol
InChI Key: YAQVYVOMFYNESZ-UHFFFAOYSA-N
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Patent
US06048862

Procedure details

4-Bromo-2,6-di methylbenzyl alcohol, from 4-bromo-2,6-dimethylbenzaldehyde (Hjed, H. et al. Acta Chem. Scand. 1965, 19:2166); 95% yield, mp 1 17-119° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[C:8]([CH3:10])[C:5]([CH2:6][OH:7])=[C:4]([CH3:11])[CH:3]=1.Br[C:13]1[CH:20]=C(C)C(C=O)=C(C)[CH:14]=1>>[CH3:10][C:8]1[CH:9]=[C:2]([CH:13]([CH3:20])[CH3:14])[CH:3]=[C:4]([CH3:11])[C:5]=1[CH2:6][OH:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(CO)C(=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=O)C(=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
95% yield, mp 1 17-119° C.

Outcomes

Product
Name
Type
Smiles
CC1=C(CO)C(=CC(=C1)C(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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